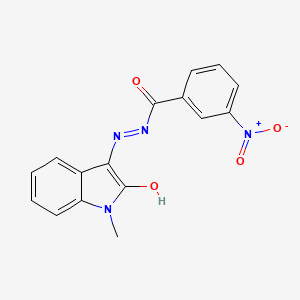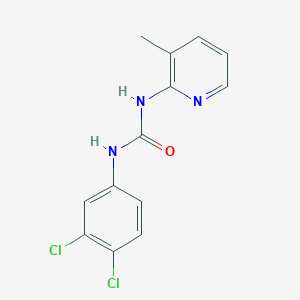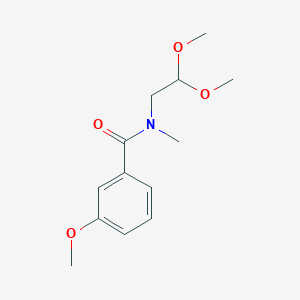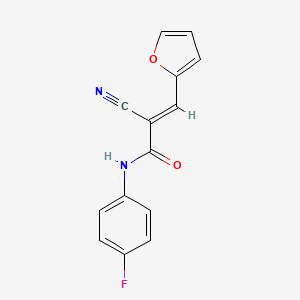![molecular formula C13H14N2O4S B5856812 N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in 1991 by scientists at the Sankyo Company in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide works by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By blocking the production of these mediators, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to have anti-tumor effects in various cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide is its selectivity for COX-2, which allows researchers to study the specific role of this enzyme in various diseases. However, one limitation of this compound is that it can only be used in in vitro and animal studies, as it has not been approved for human use.
Direcciones Futuras
There are several potential future directions for the use of N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide in scientific research. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-tumor effects of this compound and to explore its potential as a cancer therapy.
In conclusion, this compound is a widely used tool in scientific research that has potential therapeutic applications in various diseases. Its selectivity for COX-2 and its anti-inflammatory, anti-tumor, and neuroprotective properties make it a valuable asset for researchers in the field of medicine.
Métodos De Síntesis
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide can be synthesized through a multistep chemical reaction that involves the condensation of 4-aminobenzenesulfonyl chloride with 5-ethyl-2-furoic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide has been widely used in scientific research as a tool to study the role of cyclooxygenase-2 (COX-2) in various diseases. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound is a selective inhibitor of COX-2, which means that it can specifically target this enzyme without affecting other related enzymes such as COX-1.
Propiedades
IUPAC Name |
5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-10-5-8-12(19-10)13(16)15-9-3-6-11(7-4-9)20(14,17)18/h3-8H,2H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQSESZECNDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B5856734.png)


![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)





